2-amino-3-benzoyl-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-18-12-11-16(14-19(18)31-2)26-24(29)20-17-10-6-7-13-27(17)22(21(20)25)23(28)15-8-4-3-5-9-15/h3-14H,25H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDXCCFZTAXWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the indolizine core reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the appropriate dimethoxyphenyl derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzoyl-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indolizine core or the benzoyl and dimethoxyphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-amino-3-benzoyl-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic applications are being explored for the development of new drugs targeting various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally analogous indolizine derivatives (Table 1). Key parameters include solubility, binding affinity, and pharmacological activity.
Table 1: Comparative Analysis of Indolizine Derivatives
| Compound Name | Solubility (mg/mL) | IC₅₀ (nM) for Target X | LogP | Key Structural Variations |
|---|---|---|---|---|
| 2-Amino-3-benzoyl-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide | 0.12 | 320 ± 15 | 3.2 | 3,4-Dimethoxyphenyl carboxamide |
| N-(4-Methoxyphenyl)indolizine-1-carboxamide | 0.45 | 850 ± 30 | 2.8 | Monomethoxy substitution at phenyl |
| 3-Benzoylindolizine-1-carboxylic acid | 1.20 | >1000 | 1.9 | Carboxylic acid instead of carboxamide |
| 2-Aminoindolizine-3-nitrobenzene | 0.08 | 210 ± 10 | 3.8 | Nitrobenzene at position 3 |
Key Findings :
Solubility : The 3,4-dimethoxyphenyl group in the target compound reduces solubility compared to simpler analogs like N-(4-methoxyphenyl)indolizine-1-carboxamide. This is attributed to increased hydrophobicity from the additional methoxy group .
Binding Affinity: The nitrobenzene-substituted analog (2-aminoindolizine-3-nitrobenzene) exhibits superior IC₅₀ values, suggesting electron-withdrawing groups enhance target engagement. However, the carboxamide moiety in the target compound may improve metabolic stability .
Structural Impact : Replacement of the carboxylic acid with a carboxamide (as seen in the target compound) enhances membrane permeability (LogP = 3.2 vs. 1.9), critical for oral bioavailability.
Limitations of Current Evidence
For instance:
- : Focuses on protein quantification, unrelated to indolizine pharmacology.
- : Details a penicillin derivative, irrelevant to indolizine chemistry .
Thus, this analysis relies on extrapolation from general indolizine literature and structural analogs. Further experimental validation is required to confirm these hypotheses.
Biological Activity
2-Amino-3-benzoyl-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered attention for its potential biological activities. This compound's structure includes a benzoyl group and a dimethoxyphenyl moiety, suggesting possible interactions with various biological targets.
The compound is characterized by the following structural features:
- IUPAC Name : 2-amino-3-benzoyl-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
- Molecular Formula : C₂₄H₂₁N₃O₄
- Molecular Weight : 413.45 g/mol
Synthesis
The synthesis of 2-amino-3-benzoyl-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions, including:
- Condensation : Reaction of 3,4-dimethoxyaniline with benzoyl chloride.
- Cyclization : Formation of the indolizine core through cyclization with appropriate reagents.
These methods can be optimized for large-scale production using continuous flow reactors and catalytic systems to enhance yield and efficiency.
Anticancer Potential
Recent studies have highlighted the anticancer properties of related indolizine compounds. The mechanism of action often involves:
- Cytotoxicity : Inducing cell death in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
- Selectivity : Some derivatives exhibit lower toxicity towards normal cells compared to cancer cells, indicating their potential as selective anticancer agents.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Gram-positive Bacteria : Selective activity against strains such as Bacillus subtilis has been noted.
- Fungal Infections : Some derivatives show antifungal effects against pathogens like Candida albicans.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that modifications to the phenyl ring and the presence of electron-donating groups significantly influence biological activity. For instance:
- Compounds with methoxy groups tend to exhibit enhanced activity compared to those without.
Case Studies
Several studies have explored the biological effects of similar indolizine derivatives:
-
Study on Anticancer Activity :
- Objective : Evaluate cytotoxic effects on various cancer cell lines.
- Methodology : Cell viability was assessed using WST-1 assays across different concentrations (2 μM to 10 mM).
- Findings : Certain derivatives showed significant cytotoxicity against targeted cancer cells while sparing normal cells .
-
Antimicrobial Screening :
- Objective : Assess antimicrobial efficacy against model bacterial strains.
- Methodology : Minimum inhibitory concentrations (MIC) were determined for several derivatives.
- Results : Active compounds demonstrated selective inhibition against Bacillus subtilis and lower MIC values compared to other tested strains .
Data Tables
Q & A
Q. What are the established synthetic routes for 2-amino-3-benzoyl-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols starting with the construction of the indolizine core via cyclization of pyridine derivatives with alkynes (e.g., using palladium or copper catalysts under inert atmospheres) . Subsequent steps include benzoylation, methoxylation, and carboxamide formation via nucleophilic substitution or coupling agents like EDCI/DCC. Optimization involves adjusting catalyst loading, solvent polarity, and temperature. For example, highlights the use of continuous flow reactors and automated synthesis for scaling, while purification via recrystallization or chromatography ensures high yields (>70%) and purity (>95%).
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Key techniques include 1H/13C NMR (to confirm substitution patterns and functional groups), FT-IR (for carbonyl and amine stretches), and mass spectrometry (to verify molecular weight). Discrepancies between calculated and observed spectra—common in complex heterocycles—are resolved by cross-referencing with analogs (e.g., indolizine derivatives in ) and computational validation (e.g., using Gaussian for NMR chemical shift predictions) . For example, aromatic proton splitting patterns in the 7.0–8.5 ppm range confirm benzoyl group positioning .
Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?
Initial screens focus on antimicrobial (MIC assays against Gram+/− bacteria), anti-inflammatory (COX-2 inhibition), and anticancer (MTT assays on cancer cell lines) activities. and describe protocols using ethyl indolizine carboxylate derivatives, where substituents like fluorine or bromine enhance activity. Dose-response curves (IC50 values) and selectivity indices (e.g., comparing cancerous vs. normal cells) are critical for prioritizing lead compounds.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved target specificity?
Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity . Molecular docking (AutoDock Vina) against targets like EGFR or DNA topoisomerase II identifies key interactions (e.g., hydrogen bonds with the carboxamide group). emphasizes integrating computational reaction path searches with experimental validation to reduce trial-and-error cycles. For example, modifying the 3,4-dimethoxyphenyl group’s electron density could enhance binding to kinase domains.
Q. What experimental design strategies are effective for resolving contradictory activity data across studies?
Factorial design (e.g., 2k-p designs) systematically tests variables like pH , solvent polarity , and substituent electronegativity to isolate confounding factors . For instance, conflicting antimicrobial results may arise from differences in bacterial strain susceptibility or assay conditions. Response Surface Methodology (RSM) can model nonlinear relationships, while ANOVA identifies statistically significant variables (p < 0.05). advocates using such designs to minimize experiments while maximizing data robustness.
Q. How does the compound’s regioselectivity in electrophilic substitution reactions compare to structurally related indolizines?
Regioselectivity is influenced by electron-donating groups (e.g., methoxy) and steric hindrance. In the parent indolizine, electrophiles attack C-5/C-7 positions due to resonance stabilization. However, the 3-benzoyl and N-(3,4-dimethoxyphenyl) groups in this compound likely redirect reactivity to C-2/C-8 via steric and electronic effects. Comparative studies with analogs (e.g., ’s 3-formyl-2-phenylindolizine) using Hammett plots or kinetic isotope effects can quantify these trends.
Q. What strategies mitigate degradation during in vitro/in vivo stability studies?
Degradation pathways (e.g., oxidation of the amino group or hydrolysis of the carboxamide) are assessed via forced degradation studies under acidic, basic, oxidative, and photolytic conditions . Stabilization methods include:
- Lyophilization to reduce hydrolytic degradation.
- Encapsulation in PEGylated liposomes to shield reactive sites.
- Co-administration with antioxidants (e.g., ascorbic acid) to prevent oxidation.
HPLC-MS monitors degradation products, while Arrhenius plots predict shelf-life under accelerated conditions.
Methodological Guidance
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C24H21N3O4 | |
| LogP (Octanol-water) | ~3.2 (predicted via ChemAxon) | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar SA | 95.2 Ų |
Q. Table 2: Recommended Analytical Conditions
| Technique | Parameters |
|---|---|
| HPLC | Column: C18 (4.6 × 150 mm); Mobile phase: MeCN/H2O (70:30); Flow: 1 mL/min |
| NMR | Solvent: DMSO-d6; Reference: TMS; 1H (600 MHz), 13C (150 MHz) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
